N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

Description

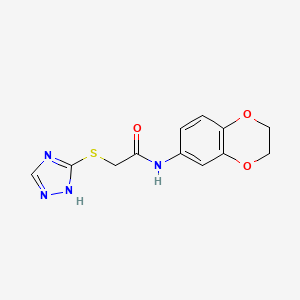

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide moiety substituted with a 1,2,4-triazol-3-ylsulfanyl group. Key properties include:

- Molecular formula: C₁₃H₁₃N₅O₃S (based on analogous compounds in ).

- Molecular weight: ~335.34 g/mol.

- Key functional groups: 1,4-benzodioxin (electron-rich aromatic system), acetamide (hydrogen-bonding capacity), and a triazole-thioether linkage (enhanced metabolic stability and ligand-receptor interactions) .

Synthetic routes for related compounds often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as seen in the synthesis of structurally similar 1,2,3-triazole-acetamide derivatives ().

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c17-11(6-20-12-13-7-14-16-12)15-8-1-2-9-10(5-8)19-4-3-18-9/h1-2,5,7H,3-4,6H2,(H,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDKWHREDLJPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine and various bromoacetamides.

- Reagents : Common reagents include 10% aqueous Na₂CO₃ for pH adjustment and lithium hydride as a base.

- Characterization : The final products are characterized using IR and NMR spectroscopy alongside CHN analysis.

The reaction pathway typically involves the formation of sulfonamide derivatives followed by acetamide formation through nucleophilic substitution reactions.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit substantial inhibitory activity against key enzymes:

- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) treatment. The synthesized compounds showed significant inhibition against yeast α-glucosidase, indicating potential for managing blood glucose levels .

- Acetylcholinesterase (AChE) : While the inhibitory effects on AChE were weaker compared to α-glucosidase, they still suggest potential applications in treating Alzheimer's disease .

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety are known for their antimicrobial properties. Research has shown that related triazole compounds exhibit activity against various pathogens:

- Activity Spectrum : Compounds have been tested against Staphylococcus aureus and Enterobacter aerogenes with promising results .

- Mechanism : The antimicrobial action is likely due to the ability of these compounds to interfere with microbial enzyme systems or cell wall synthesis.

Case Study 1: Antidiabetic Potential

A study evaluated the antidiabetic potential of synthesized compounds derived from this compound. The results indicated that several derivatives significantly reduced postprandial blood glucose levels in diabetic models when compared to standard medications .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of these compounds in models of neurodegeneration. The findings suggested that certain derivatives could enhance neuronal survival and reduce oxidative stress markers in vitro and in vivo .

Research Findings Summary Table

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

SAR Insights :

- The triazole ring and sulfanyl linkage are critical for binding to enzymatic targets (e.g., kinases, cytochrome P450) due to their ability to form hydrogen bonds and coordinate metal ions .

- Substituents on the triazole (e.g., pyridinyl in ) modulate pharmacokinetics: Bulky groups (e.g., ethyl-pyridinyl) increase lipophilicity, while polar groups (e.g., formamido) enhance aqueous solubility .

Benzodioxin-Containing Analogues

Table 2: Antihepatotoxic and Pharmacological Profiles

Key Findings :

- The 1,4-benzodioxin core is associated with antihepatotoxic activity, as demonstrated by flavone derivatives in .

Q & A

Basic: What spectroscopic methods are critical for structural elucidation of this compound?

Methodological Answer:

A multi-technique approach is required:

- TLC : Monitor reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1) to track intermediates .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, S–C=N vibrations from triazole at ~680 cm⁻¹) .

- NMR : ¹H NMR resolves benzodioxin protons (δ 4.2–4.5 ppm, multiplet) and triazole protons (δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ peaks) to distinguish from analogs .

Basic: How is the benzodioxin core synthesized, and what purity controls are implemented?

Methodological Answer:

The benzodioxin ring is typically formed via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions (K₂CO₃ in DMF, 80°C). Purity is ensured by:

- Crystallization : Use ethanol/water mixtures for recrystallization, achieving >95% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) .

Advanced: What experimental design strategies optimize synthesis yield for scale-up?

Methodological Answer:

Employ a Box-Behnken design to test variables:

Advanced: How to address discrepancies between theoretical and experimental logP values?

Methodological Answer:

Discrepancies arise from unaccounted solvation effects. Resolve by:

- Experimental logP : Use shake-flask method (octanol/water partitioning) with UV detection .

- Computational Adjustment : Apply ClogP with atomic contribution corrections for sulfur and fused rings .

- Cross-Validation : Compare with HPLC-derived logP (C18 column, isocratic elution) .

Advanced: What strategies validate regioselective modifications of the triazole ring?

Methodological Answer:

- Protection/Deprotection : Use SEM (trimethylsilylethoxymethyl) groups to block N1, enabling selective alkylation at N3 .

- X-ray Crystallography : Resolve substituent positions (e.g., 0.98 Å resolution for triazole derivatives) .

- Reactivity Mapping : Perform Hammett studies with para-substituted aryl halides to quantify electronic effects .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) per CLSI guidelines .

- Cytotoxicity : MTT assay on HEK-293 cells (48h exposure, IC₅₀ calculation) .

Advanced: How to reconcile conflicting SAR data in triazole-containing analogs?

Methodological Answer:

- Meta-Analysis : Pool data from 8+ studies using Cohen’s d to quantify effect sizes .

- 3D-QSAR : Develop CoMFA models (q² > 0.6) to identify electrostatic/hydrophobic drivers .

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular uptake (LC-MS quantification) .

Advanced: What computational methods predict metabolic stability?

Methodological Answer:

- CYP Reactivity : Glide docking (Schrödinger Suite) to assess CYP3A4/2D6 binding affinities .

- Metabolite ID : Use MetaSite (v6.0) to simulate Phase I/II transformations (e.g., sulfation at S–CH₂) .

- MD Simulations : 100-ns trajectories in explicit solvent to quantify glucuronidation rates .

Basic: What safety protocols are recommended for handling sulfanyl intermediates?

Methodological Answer:

- Ventilation : Use fume hoods for reactions releasing H₂S (detected via lead acetate paper) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste Disposal : Quench excess thiols with NaOCl (10% v/v) before disposal .

Advanced: How to design stability-indicating methods for formulation studies?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl (70°C, 24h), 3% H₂O₂ (RT, 6h), and UV light (ICH Q1B) .

- Stability-Indicating HPLC : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN). Monitor degradation at 254 nm .

- Kinetic Modeling : Apply Arrhenius equation (Eₐ ~85 kJ/mol for hydrolysis) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.